molecular formula C12H9KO4S B12413594 2-Biphenylyl sulfate-d5 (potassium)

2-Biphenylyl sulfate-d5 (potassium)

Cat. No.: B12413594
M. Wt: 293.39 g/mol
InChI Key: PTKQTFJBSPXPGV-ISWUXAKYSA-M
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Description

2-Biphenylyl sulfate-d5 (potassium) is a high-purity, deuterated internal standard critical for advanced analytical chemistry and toxicology studies. It is primarily used in the precise quantification of sulfate metabolites of biphenyl and polychlorinated biphenyls (PCBs) in complex biological and environmental samples via liquid chromatography-mass spectrometry (LC-MS). The incorporation of five deuterium atoms provides a reliable mass shift that enables accurate compensation for matrix effects and analyte loss during sample preparation, ensuring data of the highest reliability. Research applications for this compound are extensive. It plays a vital role in metabolomic studies investigating the sulfation pathway of organic environmental pollutants. Scientists utilize it to elucidate the metabolic fate of PCBs, which involves the formation of hydroxylated metabolites (OH-PCBs) that are subsequently sulfated. Analyzing these sulfate metabolites is essential for a comprehensive understanding of PCB toxicity, persistence, and overall human exposure, as sulfation is a significant metabolic pathway for these widespread contaminants. The use of this deuterated standard is indispensable for generating robust data in research areas such as environmental toxicology, biomonitoring in human serum, and studying the health effects of persistent organic pollutants.

Properties

Molecular Formula

C12H9KO4S

Molecular Weight

293.39 g/mol

IUPAC Name

potassium;[2-(2,3,4,5,6-pentadeuteriophenyl)phenyl] sulfate

InChI

InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1/i1D,2D,3D,6D,7D;

InChI Key

PTKQTFJBSPXPGV-ISWUXAKYSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2OS(=O)(=O)[O-])[2H])[2H].[K+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Biphenyl Core Construction Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most efficient method for constructing the biphenyl core structure involves palladium-catalyzed cross-coupling reactions. Based on documented procedures, several approaches have proven effective.

Suzuki-Miyaura Coupling

The reaction between arylboronic acids and aryl halides represents a reliable method for biphenyl synthesis. For 2-substituted biphenyls, this typically involves:

ArB(OH)₂ + Ar'X → Ar-Ar' + B(OH)₂X

According to the patent literature, this can be performed using catalysts such as [Pd(PPh₃)₄], [PdCl₂(PPh₃)₂], or [Pd(OAc)₂/PPh₃]. The reaction typically proceeds in the presence of a base such as potassium carbonate or sodium hydroxide in solvents like tetrahydrofuran, dimethylformamide, or acetone.

A representative procedure involves reacting 2-bromo-4-chlorophenol derivatives with 3-carboxyphenyl boronic acid in the presence of palladium catalysts to obtain biphenyl derivatives with specific substitution patterns.

Alternative Cross-Coupling Methods

Other cross-coupling strategies documented in the literature include:

  • Kumada coupling using organomagnesium reagents
  • Negishi coupling with organozinc compounds
  • Stille coupling employing organotin reagents

A relevant example from the research findings indicates that the homocoupling of 2-(2-furyl)-1,3-dioxolane can be performed with palladium acetate as the catalyst under an oxygen atmosphere.

Direct Arylation Approaches

The direct C-H activation and arylation of aromatic compounds offers a more atom-economical approach to biphenyl synthesis. According to the literature, this can be achieved using palladium acetate in the presence of oxygen:

Ar-H + Ar'-X → Ar-Ar' + H-X

A specific example noted in the search results describes the oxidative homocoupling reaction of 2-(2-furyl)-1,3-dioxolane catalyzed by palladium acetate under an oxygen atmosphere.

Deuteration Strategies

Hydrogen-Deuterium Exchange Methods

Several approaches for deuterating aromatic compounds have been documented in the literature, which can be adapted for the preparation of d5-labeled biphenyl derivatives.

Acid-Catalyzed H/D Exchange

Trifluoroacetic anhydride/D₂O mixtures have proven effective for deuterium incorporation:

Ar-H + D₂O/CF₃CO₂O → Ar-D + CF₃CO₂H/HDO

According to experimental findings, this method typically involves treating the aromatic compound with a 2:1 mixture of trifluoroacetic anhydride and D₂O at elevated temperatures (80-100°C) for 24-48 hours. The reaction mixture is then concentrated under vacuum to remove trifluoroacetic acid, followed by extraction with chloroform or dichloromethane.

For example, deuterated 2,6-dimethyl benzoic acid was prepared by treating 5 g of 2,6-dimethyl benzoic acid with 25 ml solution of trifluoroacetic anhydride and D₂O (2:1) at 100°C for 24 hours.

Metal-Catalyzed H/D Exchange

Precious metal catalysts facilitate H/D exchange under milder conditions:

Ar-H + D₂O → Ar-D + HDO

A method from the literature employs silver acetate (0.2 mmol), triphenylphosphine (0.3 mmol), and potassium carbonate (1.0 mmol) with D₂O (1.0 mL) in a sealed tube at 120-160°C for 24-72 hours. This approach is particularly useful for selective deuteration.

Iridium-Catalyzed H/D Exchange

Recent developments in directed ortho-deuteration involve iridium catalysts:

Ar-DG + D₂ → Ar(D)-DG

These methods are particularly effective for directed ortho-deuteration of arenes with various directing groups including sulfonamides and sulfones. The search results indicate that ortho-deuteration of primary, secondary, and tertiary sulfonamides can be achieved using iridium catalysts, potentially providing a route to selectively deuterated biphenyls.

Perdeuteration Methods

For complete deuteration (d5), the approach often requires more rigorous conditions or alternative routes:

Ar-H₅ + D₂O (excess) → Ar-D₅

One effective method involves using a Pd/C-catalyzed H₂–D₂ exchange reaction in an H₂–D₂O system, which can achieve excellent to quantitative deuterium incorporation. This approach works particularly well for electron-rich arenes like anilines and phenols, which is relevant for our target compound.

Table 1: Comparison of Deuteration Methods for Aromatic Compounds

Method Catalyst Conditions Temperature (°C) Time (h) D-incorporation (%) References
Acid-catalyzed CF₃CO₂O/D₂O Sealed tube 80-100 24-48 80-95
Metal-catalyzed AgOAc/PPh₃ K₂CO₃, D₂O 120-160 24-72 70-95
Iridium-catalyzed [Ir] complexes D₂ or D₂O 25-80 4-24 >95
Palladium-catalyzed Pd/C H₂–D₂O system 80-120 12-24 >99

Installation of the Sulfate Group

Hydroxylation of Biphenyl

The sulfate group is typically introduced via a hydroxyl precursor. Several strategies for hydroxylation of biphenyls can be employed:

Direct Hydroxylation

Oxidative methods can introduce a hydroxyl group directly at the 2-position:

Biphenyl + oxidant → 2-hydroxybiphenyl
Hydrolysis of Corresponding Halides

Alternatively, a pre-installed halogen at the 2-position can be hydrolyzed:

2-halobiphenyl + NaOH → 2-hydroxybiphenyl

Sulfation Reactions

Once the hydroxyl group is installed, sulfation can be achieved through several methods:

Reaction with Sulfur Trioxide or Complexes

The reaction with sulfur trioxide or its pyridine/trimethylamine complexes offers a direct route to the sulfate:

2-hydroxybiphenyl-d₅ + SO₃·pyridine → 2-biphenylyl sulfate-d₅
Chlorosulfonic Acid Method

Chlorosulfonic acid provides an alternative route:

2-hydroxybiphenyl-d₅ + ClSO₃H → 2-biphenylyl sulfate-d₅

Based on synthetic procedures for sulfonation of aromatic compounds, such as that described for 2,4-dichloro-5-sulfonyl benzoic acid, chlorosulfonic acid can be used in the presence of catalysts such as sulfuric acid, iron trichloride, or zinc dichloride.

In a representative procedure, the aromatic compound is treated with chlorosulfonic acid and a catalyst at temperatures between 130-150°C, followed by quenching with ice water and isolation of the sulfonyl chloride intermediate. This intermediate can then be converted to the sulfate through appropriate transformations.

Formation of the Potassium Salt

Neutralization with Potassium Hydroxide

The final step involves the formation of the potassium salt:

2-biphenylyl sulfate-d₅ + KOH → 2-biphenylyl sulfate-d₅ (potassium)

This is typically achieved by careful neutralization with potassium hydroxide to a specific pH (usually 7.0-7.5), followed by precipitation and purification.

Ion Exchange Methods

Alternatively, ion exchange can be employed if the sulfate is initially prepared with a different counter-ion:

2-biphenylyl sulfate-d₅ (Na) + KCl → 2-biphenylyl sulfate-d₅ (K) + NaCl

Proposed Complete Synthetic Routes

Based on the literature analysis, two viable synthetic routes for 2-biphenylyl sulfate-d5 (potassium) are proposed:

Route A: Late-Stage Deuteration

  • Synthesize 2-hydroxybiphenyl via Suzuki coupling of 2-bromophenol and phenylboronic acid
  • Convert to 2-biphenylyl sulfate potassium
  • Perform deuteration using D₂O/trifluoroacetic anhydride or Pd/C-catalyzed H₂–D₂O system

Route B: Deuterated Building Block Approach

  • Prepare perdeuterated bromobenzene (bromobenzene-d5)
  • Couple with 2-hydroxyphenylboronic acid via Suzuki reaction
  • Convert 2-hydroxybiphenyl-d5 to the corresponding sulfate
  • Form the potassium salt through neutralization with KOH

Table 2: Comparison of Synthetic Routes to 2-Biphenylyl Sulfate-d5 (Potassium)

Route Key Advantages Limitations Overall Yield (estimated) D-incorporation
A: Late-stage deuteration Fewer steps, Established biphenyl chemistry Potential selectivity issues in deuteration 15-25% 85-95%
B: Deuterated building block Better control of deuterium positioning Requires pre-deuterated reagents, More steps 10-20% >95%

Analytical Characterization

NMR Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure and deuterium incorporation. For deuterated compounds, the deuterium incorporation can be calculated by comparing the integration of remaining proton signals to those of undeuterated reference compounds.

Mass Spectrometry

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern, confirming both the structure and deuterium incorporation. The molecular ion peak should show a mass increase of approximately 5 amu compared to the non-deuterated analog.

Infrared Spectroscopy

IR spectroscopy can confirm the presence of the sulfate group by characteristic absorption bands in the 1200-1250 cm⁻¹ (asymmetric S=O stretch) and 1040-1070 cm⁻¹ (symmetric S=O stretch) regions.

Chemical Reactions Analysis

Types of Reactions

2-Biphenylyl sulfate-d5 (potassium) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the sulfate group into other functional groups.

    Substitution: The biphenyl ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the biphenyl ring.

Scientific Research Applications

Environmental Monitoring

2-Biphenylyl sulfate-d5 is utilized in environmental studies to trace the presence of polychlorinated biphenyls (PCBs) and their metabolites in biological samples. A study quantified multiple sulfated metabolites of PCBs in serum samples from mothers and children, highlighting significant differences in concentrations between urban and rural populations . The stable isotope labeling allows for precise tracking of these compounds, facilitating better understanding of their environmental impact.

Toxicological Studies

The compound serves as a reference standard in toxicological research to evaluate the effects of sulfated metabolites on human health. Its application in studies assessing PCB exposure has revealed correlations between maternal and child serum levels of PCB sulfates, providing insights into the bioaccumulation and potential health risks associated with these compounds .

Agricultural Research

As a derivative of 2-phenylphenol, 2-biphenylyl sulfate-d5 can be used to study the degradation pathways of agricultural fungicides. Although 2-phenylphenol is no longer used as a food additive, understanding its breakdown products is crucial for assessing environmental residues and their effects on ecosystems .

Case Study 1: PCB Metabolite Analysis

In a study conducted on serum samples from different demographics, researchers employed 2-biphenylyl sulfate-d5 to analyze the presence of PCB sulfates. The results indicated higher concentrations in urban populations compared to rural ones, emphasizing the need for ongoing monitoring of these compounds due to their persistent nature in the environment .

Case Study 2: Toxicokinetics of Sulfated Compounds

A recent investigation focused on the pharmacokinetics of sulfated metabolites in humans. By utilizing 2-biphenylyl sulfate-d5 as a tracer, researchers were able to determine how these compounds are processed within the body, shedding light on their potential toxic effects and informing regulatory standards for exposure limits .

Mechanism of Action

The mechanism of action of 2-Biphenylyl sulfate-d5 (potassium) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms. The sulfate group can participate in various biochemical reactions, providing insights into enzyme activities and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2-Biphenylyl Sulfate Potassium Salt (Non-Deuterated)

  • Molecular Formula : C₁₂H₁₀KO₄S
  • Molecular Weight : 289.38
  • Key Differences: Lacks deuterium substitution, limiting its use in isotopic tracing. Shares the same sulfate ester backbone and biphenyl structure as the deuterated analog. Applications: Reference standard in toxicity studies of 2-Phenylphenol derivatives .

2-Phenylphenol (Parent Compound)

  • Molecular Formula : C₁₂H₁₀O
  • Molecular Weight : 170.21
  • Key Differences :
    • Lacks the sulfate ester group, reducing polarity and altering metabolic pathways.
    • Primarily used as a fungicide, unlike its sulfate derivatives, which are specialized for biochemical research .

4,4′-Biphthalic Anhydride

  • Molecular Formula : C₁₆H₆O₆
  • Molecular Weight : 294.21
  • Key Differences :
    • Contains two phthalic anhydride moieties linked at the 4,4′-positions, contrasting with the sulfate ester and biphenyl structure of 2-Biphenylyl Sulfate-d4.
    • Applications: Polymer synthesis and high-temperature curing agents, diverging from biochemical uses .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

  • Molecular Formula : C₁₀H₆K₂O₇S₂
  • Molecular Weight : 384.48
  • Key Differences: Features a naphthalene core with dual sulfonate groups, differing in aromatic structure and ionic character from the monovalent sulfate in 2-Biphenylyl Sulfate-d5. Applications: Dye intermediate and surfactant, distinct from isotopic labeling .

Benzilic Acid (2-Hydroxy-2,2-Diphenylacetic Acid)

  • Molecular Formula : C₁₄H₁₂O₃
  • Molecular Weight : 228.24
  • Key Differences :
    • Contains a diphenylacetic acid structure with a hydroxyl group, contrasting with the sulfate ester functionality.
    • Applications: Precursor in pharmaceutical synthesis (e.g., antihistamines), unrelated to isotopic studies .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Functional Groups Primary Applications Isotopic Labeling
2-Biphenylyl Sulfate-d5 (K) C₁₂H₅D₅KO₄S 294.40 Sulfate ester, biphenyl Metabolic tracing, MS standards Yes (D5)
2-Biphenylyl Sulfate (K) C₁₂H₁₀KO₄S 289.38 Sulfate ester, biphenyl Toxicity reference standards No
2-Phenylphenol C₁₂H₁₀O 170.21 Phenol, biphenyl Agricultural fungicide No
4,4′-Biphthalic Anhydride C₁₆H₆O₆ 294.21 Anhydride, biphenyl Polymer synthesis No
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate C₁₀H₆K₂O₇S₂ 384.48 Disulfonate, naphthol Dye intermediates No
Benzilic Acid C₁₄H₁₂O₃ 228.24 Hydroxy acid, diphenyl Pharmaceutical synthesis No

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